molecular formula C12H21NO3 B13457965 Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13457965
M. Wt: 227.30 g/mol
InChI Key: JHHBAEVEKIRZDO-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and tert-butyl ester groups .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding, while the tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxymethyl and tert-butyl ester groups. This combination of functional groups provides a distinct reactivity profile and makes it a valuable building block for the synthesis of complex molecules .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-8-9-5-12(6-9,7-14)13(8)10(15)16-11(2,3)4/h8-9,14H,5-7H2,1-4H3

InChI Key

JHHBAEVEKIRZDO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2)(N1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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